3,4-Dihexoxythiophene
Description
3,4-Dihexoxythiophene is a thiophene derivative featuring hexyloxy substituents at the 3- and 4-positions of the heterocyclic ring. Its molecular structure incorporates oxygen atoms within the alkoxy chains, enhancing electron-donating properties and solubility in organic solvents. This compound has gained prominence as a π-spacer in conjugated polymers, particularly in electrochromic materials and energy storage devices.
In a seminal study, 3,4-dihexoxythiophene was integrated into a D-A-D (donor-acceptor-donor) type polymer, poly(BT-Th-EDOT), which exhibits reversible color switching between green (neutral state) and blue (oxidized state) . Its structural flexibility and electronic tunability make it a critical component in advanced organic electronics.
Properties
CAS No. |
211235-81-3 |
|---|---|
Molecular Formula |
C16H28O2S |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
3,4-dihexoxythiophene |
InChI |
InChI=1S/C16H28O2S/c1-3-5-7-9-11-17-15-13-19-14-16(15)18-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
OMANTHZRUHGCNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CSC=C1OCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
3,4-Ethylenedioxythiophene (EDOT)
Structural Features: EDOT contains a fused ethylenedioxy ring, increasing conjugation length and stability. Its molecular formula is C₆H₆O₂S, with a smaller molar mass (154.18 g/mol) compared to 3,4-dihexoxythiophene . Electronic Properties: The fused dioxy ring enhances electron delocalization, yielding high electrical conductivity (up to 300 S/cm in PEDOT:PSS) and environmental stability . Applications: Widely used in conductive polymers (e.g., PEDOT) for antistatic coatings, organic LEDs, and biosensors .
3,4-Dihexylthiophene
Structural Features: This compound substitutes hexyl groups (C₆H₁₃) instead of alkoxy chains, with a molecular formula of C₁₆H₂₈S and molar mass 252.46 g/mol . Electronic Properties: Alkyl groups are weaker electron donors than alkoxy, leading to a higher bandgap (~3.1 eV vs. ~2.5 eV for alkoxy-substituted thiophenes). Applications: Used in organic photovoltaics and field-effect transistors due to its hydrophobic nature and moderate charge mobility . Key Difference: The absence of oxygen in substituents reduces electron-donating effects, limiting its utility in low-bandgap applications compared to 3,4-dihexoxythiophene .
3,4-Dimethylthiophene
Structural Features: Features methyl groups (C₁H₃) with a molecular formula C₆H₈S and molar mass 112.19 g/mol . Electronic Properties: Smaller substituents result in higher crystallinity but poor solubility. Bandgap is ~3.4 eV, restricting visible-light absorption . Applications: Primarily serves as a precursor in synthesizing complex thiophene derivatives. Key Difference: Limited applicability in devices requiring solution processability or broad spectral absorption.
Dimethyl 2,5-Dihydrothiophene-3,4-Dicarboxylate
Structural Features : Contains ester groups (-COOCH₃) with a partially saturated thiophene ring .
Electronic Properties : The electron-withdrawing ester groups reduce electron density, making it unsuitable for conductive polymers but useful as a synthetic intermediate.
Applications : Employed in medicinal chemistry and fine chemical synthesis .
Key Difference : Lacks the extended conjugation and electron-donating substituents critical for electrochromic or energy storage applications.
Data Table: Comparative Analysis of Thiophene Derivatives
*Estimated based on structural analogs.
Research Findings and Performance Metrics
- 3,4-Dihexoxythiophene : In poly(BT-Th-EDOT), the compound enabled a 40% improvement in specific capacitance (220 F/g) compared to EDOT-based polymers, attributed to enhanced ion transport and film uniformity .
- EDOT : PEDOT:PSS achieves conductivity >300 S/cm but requires additives for optimal film formation, unlike solution-processable 3,4-dihexoxythiophene derivatives .
- Dihexylthiophene : Exhibits hole mobility of 0.01 cm²/V·s in OFETs, outperforming methyl-substituted analogs but lagging behind alkoxy-functionalized derivatives .
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